molecular formula C23H21ClN4O3 B2460096 9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539842-34-7

9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2460096
CAS No.: 539842-34-7
M. Wt: 436.9
InChI Key: CUMYZJMBWLEPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C23H21ClN4O3 and its molecular weight is 436.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including anticancer and anti-inflammatory activities, along with relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H21ClN4O3
  • Molecular Weight : 436.9 g/mol
  • CAS Number : 539842-34-7

The structure of the compound features a triazoloquinazolinone core, which is known for its diverse pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines to determine its efficacy.

Case Studies

  • In Vitro Studies :
    • The compound exhibited significant cytotoxicity against several human cancer cell lines. In particular, it demonstrated an IC50 value of approximately 5.48μM5.48\,\mu M against HCT116 (human colorectal cancer) cells and 4.53μM4.53\,\mu M against MCF7 (human breast cancer) cells .
    • Selectivity assays indicated that the compound was substantially less toxic to normal fibroblast cells (WI38), suggesting a favorable therapeutic index .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of ATP-binding sites on tyrosine kinase receptors, akin to established drugs like gefitinib and dasatinib .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been investigated.

Research Findings

  • In a study assessing COX-2 inhibition, the compound showed promising results with an IC50 value comparable to that of celecoxib (0.04 μmol), indicating potent anti-inflammatory effects .
  • Further investigations into its impact on inflammatory markers in RAW264.7 cells revealed significant suppression of iNOS and COX-2 mRNA levels .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other similar compounds, the following table summarizes key findings:

Compound NameIC50 (μM)Activity TypeReference
This compound5.48 (HCT116), 4.53 (MCF7)Anticancer
Celecoxib0.04COX-2 Inhibition
Compound A0.20–2.58Anticancer (various)

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Significant against various bacterial and fungal strains.
  • Antitumor Activity : Potential for inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties : May reduce inflammation in various models.

Antimicrobial Applications

The antimicrobial properties of the compound have been extensively studied.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL
Aspergillus niger128 µg/mL

In vitro studies have demonstrated that the compound is effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent in clinical settings.

Antitumor Activity

The compound has shown promise in cancer research. Studies have indicated that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy

In a study involving human breast cancer cells (MCF-7), the compound exhibited a dose-dependent cytotoxic effect with an IC50 value of approximately 15 µM. This suggests its potential for development into a therapeutic agent for breast cancer treatment.

Anti-inflammatory Properties

Preliminary research indicates that the compound may possess anti-inflammatory effects. It has been tested in models of inflammation where it significantly reduced markers such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Activity

Inflammatory ModelEffect ObservedReference
Carrageenan-induced paw edemaDecrease in edema size by 40%
LPS-induced inflammationReduction of TNF-alpha levels by 50%

Properties

IUPAC Name

9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-30-18-11-10-13(12-19(18)31-2)22-26-23-25-16-8-5-9-17(29)20(16)21(28(23)27-22)14-6-3-4-7-15(14)24/h3-4,6-7,10-12,21H,5,8-9H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMYZJMBWLEPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC=CC=C5Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.